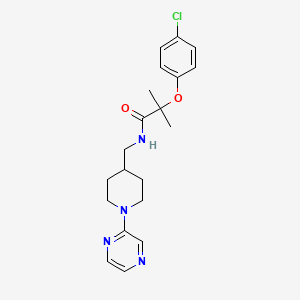
2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H25ClN4O2 and its molecular weight is 388.9. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine Receptor Ligands
Compounds similar to "2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide" have been studied for their affinity and selectivity towards dopamine receptors, particularly the D4 subtype. The design and synthesis of such molecules involve systematic modifications to enhance receptor affinity and selectivity, indicating their potential use in researching neurological disorders where dopamine receptors play a key role (Rowley et al., 1997).
Cannabinoid Receptor Antagonists
Another significant area of research application involves the interaction with cannabinoid receptors. Specific derivatives structurally related to "2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide" act as potent and selective antagonists for the CB1 cannabinoid receptor, supporting their utility in studying the endocannabinoid system and its role in various physiological processes and diseases (Shim et al., 2002).
Fungal Inhibitors
Compounds with similar structural motifs have been developed for their fungicidal activity, highlighting their application in agricultural research and the development of new antifungal agents. The creation of microcapsules by interfacial polymerization of oil-soluble compounds with water-soluble chitosan oligosaccharide presents a novel approach for controlled release formulations, enhancing the efficiency and application of fungicides in crop protection (Yu et al., 2021).
Analgesic and Neuroleptic Activities
Research into N-butyrophenone derivatives, which share structural similarities with the compound of interest, has shown combined analgesic and neuroleptic properties. This dual activity indicates the potential for developing new therapeutic agents that can address both pain management and neuropsychiatric conditions, offering a multi-faceted approach to treatment strategies (Iorio et al., 1987).
Antimicrobial Activity
The structural framework of "2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide" and its derivatives also lends itself to antimicrobial investigations. The synthesis and evaluation of related compounds have demonstrated antimicrobial activities, suggesting their relevance in developing new antibiotics or antiseptics to combat resistant bacterial strains (Okasha et al., 2022).
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-20(2,27-17-5-3-16(21)4-6-17)19(26)24-13-15-7-11-25(12-8-15)18-14-22-9-10-23-18/h3-6,9-10,14-15H,7-8,11-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRGPIVJWXWGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)C2=NC=CN=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2961778.png)
![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)
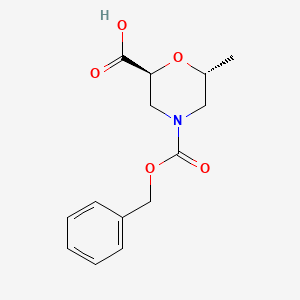
![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)
![6-[[4-(4-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2961787.png)
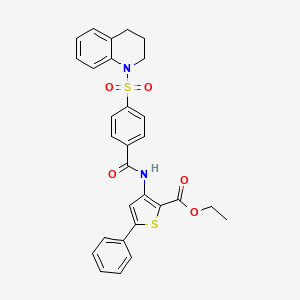
![2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone](/img/structure/B2961789.png)
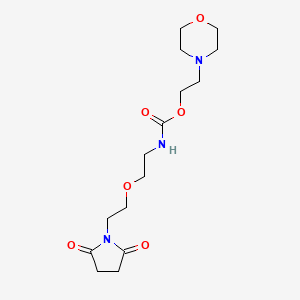

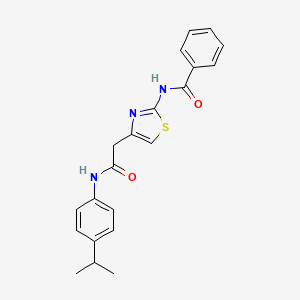
![4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2961796.png)
![N-[2-[4-(3-Cyclohexylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2961799.png)

